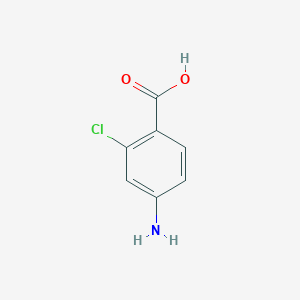

4-Amino-2-chlorobenzoic acid

Description

urinary metabolite of chloroprocaine

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDUKNCPOPMRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062431 | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2457-76-3 | |

| Record name | 4-Amino-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3S6924IA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chlorobenzoic acid, with the CAS number 2457-76-3, is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a carboxylic acid moiety on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis.[1] This compound is of significant interest to the pharmaceutical industry, primarily as it is the principal metabolite of the local anesthetic 2-Chloroprocaine.[2] Its chemical properties and synthesis routes are crucial for researchers in drug metabolism studies and in the development of new chemical entities. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and a summary of its known biological relevance.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [3] |

| Molecular Weight | 171.58 g/mol | [3] |

| Appearance | Beige to light brown powder/solid | |

| Melting Point | 211 °C (decomposes) | |

| Boiling Point | 330 °C (Predicted) | [4] |

| Solubility | Very soluble in water | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Method | Key Data/Assignments | Source(s) |

| ¹H NMR | Spectrum consistent with structure | [4] |

| IR (Infrared) | Characteristic peaks for N-H, C=O, and C-Cl bonds | [4] |

| Mass Spectrometry | Molecular ion peak at m/z 171 | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the reduction of 2-chloro-4-nitrobenzoic acid.[3]

Materials:

-

2-chloro-4-nitrobenzoic acid

-

Sodium borohydride (B1222165) (NaBH₄)

-

Silver(I) nitrate (B79036) (AgNO₃)

-

Montmorillonite (MMT)

-

Potassium hydroxide (B78521) (KOH)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Preparation:

-

Add NaBH₄ (1 mmol) to a solution of AgNO₃ in methanol at room temperature.

-

Stir the reaction for 2 hours to reduce Ag⁺ to Ag(0).

-

Add Montmorillonite (MMT) to the solution and stir to allow for the deposition of silver nanoparticles onto the support.

-

Obtain the Ag/MMT catalyst by filtration.

-

-

Reduction Reaction:

-

In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt% Ag).[3]

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction by Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, remove the catalyst by filtration.[3]

-

Extract the product from the filtrate with ethyl acetate.

-

Wash the organic layer repeatedly (3-4 times) with water to remove any residual KOH.[3]

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

Evaporate the solvent under vacuum using a rotary evaporator to yield the crude this compound.[3]

-

-

Recrystallization (General Procedure):

-

Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol/water mixture).[5]

-

If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.[6]

-

Allow the solution to cool slowly to room temperature to induce crystallization.[5]

-

Further cool the flask in an ice bath to maximize crystal yield.[5]

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[6]

-

Dry the crystals under vacuum.

-

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of aminobenzoic acid isomers, which can be adapted for this compound.[7][8]

Materials and Equipment:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., Primesep 100)[8]

-

This compound standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Ammonium (B1175870) formate (B1220265) or Trifluoroacetic acid (for mobile phase modification)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: Primesep 100 (or equivalent reversed-phase/cation-exchange column)[8]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or an ammonium formate buffer). The exact gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or 305 nm).[9]

-

Injection Volume: 10-20 µL

-

-

Analysis:

-

Inject the standards and samples.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

-

Biological Significance and Pathways

The primary biological relevance of this compound is its role as a metabolite of the local anesthetic 2-Chloroprocaine.[10] 2-Chloroprocaine acts by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of nerve impulses.[10] It is rapidly hydrolyzed in the plasma by pseudocholinesterases into this compound and diethylaminoethanol.[10][11] This rapid metabolism contributes to the short duration of action and low systemic toxicity of 2-Chloroprocaine.[12] this compound itself is considered an inactive metabolite.[11]

While there is no direct evidence of this compound modulating specific signaling pathways, its formation is a key step in the metabolic clearance of a clinically important drug.

Visualizations

Metabolic Pathway of 2-Chloroprocaine

Caption: Metabolic breakdown of 2-Chloroprocaine.

General Experimental Workflow for Synthesis

Caption: A typical workflow for chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2457-76-3 | Benchchem [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. benchchem.com [benchchem.com]

- 7. helixchrom.com [helixchrom.com]

- 8. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. rapm.bmj.com [rapm.bmj.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

A Comprehensive Technical Guide to 4-Amino-2-chlorobenzoic Acid

CAS Number: 2457-76-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 4-Amino-2-chlorobenzoic acid. It covers the compound's physicochemical properties, spectral data, synthesis protocols, and its significant role in pharmacology as a primary metabolite.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₂.[1] It presents as a beige to light brown powder or crystalline solid.[1][2] Its chemical structure, featuring an amino group, a chlorine atom, and a carboxylic acid moiety on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2457-76-3 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1][5] |

| IUPAC Name | This compound | [6] |

| Appearance | Beige to light brown powder/crystalline solid | [1][2] |

| Melting Point | 211 °C (decomposes) | [5] |

| Solubility | Information not available in search results | |

| pKa | Data not available in search results |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Data Points | Source(s) |

| ¹H NMR | Data available, specific shifts not detailed in search results. | [6][7] |

| ¹³C NMR | Data available, specific shifts not detailed in search results. | [6][7] |

| IR Spectrum | Data available, specific wavenumbers not detailed in search results. | [6] |

| Mass Spectrum | Data available, specific m/z values not detailed in search results. | [6] |

Synthesis of this compound

A common and well-documented method for the synthesis of this compound is through the reduction of 2-chloro-4-nitrobenzoic acid.[3]

Experimental Protocol: Reduction of 2-chloro-4-nitrobenzoic acid

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

2-chloro-4-nitrobenzoic acid

-

Granulated tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

60% Sodium Hydroxide (NaOH) solution

-

Sodium Chloride (NaCl) solution

-

Diethyl ether

Procedure:

-

To a 100-ml round-bottom flask equipped with a reflux condenser, add 2-chloro-4-nitrobenzoic acid (0.5 g, 2.486 mmol) and granulated tin (0.447 g).

-

Carefully add concentrated hydrochloric acid to the mixture. The reaction is highly exothermic; maintain control by placing the flask in an ice-water bath.

-

Once the HCl addition is complete and the initial exothermic reaction subsides, heat the mixture on a water bath under reflux for 90 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, treat the mixture with a 60% NaOH solution, followed by the addition of a NaCl solution.

-

Extract the product with diethyl ether.

-

Evaporate the diethyl ether using a rotary evaporator to obtain the crude product as reddish-brown precipitates.

-

Recrystallize the crude product from methanol to yield reddish-brown prisms of this compound.[8]

Caption: Synthesis workflow for this compound.

Role in Pharmacology and Drug Development

This compound is of significant interest in pharmacology, primarily due to its role as the principal metabolite of the local anesthetic, 2-Chloroprocaine.[4]

Metabolism of 2-Chloroprocaine

2-Chloroprocaine is an ester-type local anesthetic that undergoes rapid hydrolysis in the body, catalyzed by plasma cholinesterases.[2][9] This metabolic process breaks down 2-Chloroprocaine into this compound and 2-dimethylaminoethanol.[10] The rapid metabolism of 2-Chloroprocaine is a key factor in its low systemic toxicity.[10]

Following the administration of 2-Chloroprocaine, levels of this compound in the blood rise quickly and then decline rapidly after the administration of the drug ceases.[9] The majority of the metabolite is then excreted in the urine.[9]

Caption: Metabolic pathway of 2-Chloroprocaine.

Biological Activity

Current research indicates that this compound itself does not produce nerve blockade.[11] However, one study suggested that pretreatment with this compound could shorten the duration of a nerve block induced by bupivacaine (B1668057).[11]

While derivatives of the related compound, para-aminobenzoic acid (PABA), have been investigated for antimicrobial and cytotoxic activities, there is limited direct evidence of significant inherent biological activity for this compound beyond its role as a metabolite.[12] Its primary utility in drug development lies in its function as a versatile chemical intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[3][4]

Safety and Handling

This compound is classified as an irritant.[6] It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties and established synthesis routes. Its primary significance in the field of drug development is as the main and rapidly formed metabolite of the local anesthetic 2-Chloroprocaine. While direct, potent biological activity of the compound itself has not been extensively reported, its unique chemical structure provides a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists in the pharmaceutical industry.

References

- 1. scbt.com [scbt.com]

- 2. openanesthesia.org [openanesthesia.org]

- 3. This compound | 2457-76-3 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-氨基-2-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 4-Amino-2-chlorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The influence of 2-chloroprocaine on the subsequent analgesic potency of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 4-Amino-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological relevance of this compound (CAS: 2457-76-3). The information is curated for professionals in chemical research and pharmaceutical development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes and relationships.

This compound is a substituted aromatic carboxylic acid.[1] Structurally, it is a derivative of 4-Aminobenzoic acid (PABA) with a chlorine atom substituted at the ortho- position relative to the carboxylic acid group.[2] This substitution pattern influences its electronic properties and chemical reactivity, making it a valuable intermediate in organic synthesis.[3] The presence of amino, chloro, and carboxylic acid functional groups provides a versatile scaffold for developing more complex molecules, including active pharmaceutical ingredients (APIs).[4]

All quantitative data regarding the compound's properties are summarized in the table below for clarity and ease of comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 2457-76-3 | [2] |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | Beige to light brown powder/solid | [5][6] |

| Melting Point | 211-215 °C (decomposes) | [5][7] |

| pKa (Predicted) | 3.81 ± 0.25 | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| SMILES | C1=CC(=C(C=C1N)Cl)C(=O)O | [2] |

| InChIKey | MBDUKNCPOPMRJQ-UHFFFAOYSA-N | [2] |

Molecular Structure

The molecular structure consists of a benzene (B151609) ring co-substituted with a carboxylic acid, an amino group, and a chlorine atom. The compound is roughly planar.[8] In the solid state, molecules form dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups.[8] These dimers are further linked into a three-dimensional network by N—H⋯N and N—H⋯Cl interactions.[8]

Spectroscopic Data Summary

Spectroscopic analysis is critical for the confirmation of the compound's structure and purity. The following table summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Parameter | Observed Value (ppm, cm⁻¹, or m/z) | Assignment | Source(s) |

| ¹H NMR | Chemical Shift (δ) | 7.70 | H (aromatic, position 6) | [7] |

| (DMSO-d₆) | 6.66 | H (aromatic, position 5) | [7] | |

| 6.54 | H (aromatic, position 3) | [7] | ||

| 6.01 | -NH₂ (amino protons) | [7] | ||

| ¹³C NMR | Chemical Shift (δ) | 166.0 | C=O (carboxyl) | [7] |

| (DMSO-d₆) | 153.09 | C-NH₂ (aromatic C4) | [7] | |

| 134.83 | C-Cl (aromatic C2) | [7] | ||

| 133.80 | C-H (aromatic C6) | [7] | ||

| 114.99 | C-COOH (aromatic C1) | [7] | ||

| 114.61 | C-H (aromatic C5) | [7] | ||

| 111.51 | C-H (aromatic C3) | [7] | ||

| FTIR | Wavenumber (ν) | 3501, 3425 cm⁻¹ | N-H stretching (asymmetric & symmetric) | [7] |

| (KBr Pellet) | ~3000-2500 cm⁻¹ | O-H stretching (broad, carboxylic acid) | [7] | |

| 1670 cm⁻¹ | C=O stretching (carboxyl) | [7] | ||

| 1620 cm⁻¹ | N-H scissoring (bending) | [7] | ||

| Mass Spec. | Mass-to-Charge (m/z) | 171/173 | [M]⁺ (Molecular ion peak with Cl isotope) | [2] |

| (GC-MS) | 154/156 | [M-OH]⁺ | [2] | |

| 128/130 | [M-COOH]⁺ | [2] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-nitrobenzoic acid.[3] Catalytic hydrogenation is a preferred industrial method due to its high yield and clean reaction profile.[9][10]

Detailed Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established industrial methods for the reduction of nitrobenzoic acids.[9][10]

Materials:

-

2-chloro-4-nitrobenzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas

-

Hydrochloric acid (HCl), 36-38%

-

Deionized water

-

Ethanol (for washing/recrystallization, optional)

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator) equipped with stirrer, gas inlet, and temperature/pressure controls

-

Beakers and flasks

-

Buchner funnel and vacuum flask

-

pH meter or pH paper

-

Vacuum oven

Procedure:

-

Preparation of Substrate Solution: In a beaker, dissolve 100 g of 2-chloro-4-nitrobenzoic acid and 20 g of sodium hydroxide in 500 mL of deionized water to form the aqueous sodium salt solution.

-

Charging the Reactor: Transfer the solution to a 1L autoclave. Add 1.0 g of 5% Pd/C catalyst to the mixture.

-

Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the reactor with hydrogen to 2-4 MPa. Begin stirring and heat the mixture to 60-70 °C.

-

Reaction Monitoring: Maintain the temperature and pressure. The reaction is complete when hydrogen uptake ceases (i.e., the pressure remains stable). Continue to stir under these conditions for an additional 1 hour to ensure full conversion.

-

Cooling and Catalyst Recovery: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture under vacuum to recover the Pd/C catalyst. The catalyst can be stored under water for reuse.

-

Acidification and Precipitation: Transfer the filtrate to a large beaker placed in an ice bath. While stirring, slowly add concentrated HCl until the pH of the solution reaches 3. A thick precipitate of this compound will form.

-

Isolation and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

-

Drying: Dry the product in a vacuum oven at 60-80 °C until a constant weight is achieved. The final product should be a white to light brown solid. Purity can be assessed by HPLC and melting point analysis.

Biological Significance and Applications

This compound is primarily known as the principal metabolite of the local anesthetic 2-Chloroprocaine.[11] Its formation and clearance are important for understanding the pharmacokinetics of the parent drug.

While this specific molecule has not been extensively studied for its own biological activity, its structural similarity to 4-Aminobenzoic acid (PABA) places it in a class of compounds with significant biological relevance. PABA is an essential intermediate in the folic acid (Vitamin B9) synthesis pathway in many bacteria, fungi, and plants.[12] This pathway is absent in humans, making it an excellent target for antimicrobial drugs.

The sulfonamide class of antibiotics functions by acting as competitive inhibitors of the enzyme dihydropteroate synthetase , which incorporates PABA into the folate precursor dihydropteroic acid.[12] Researchers studying novel antimicrobial agents often use PABA derivatives to probe or inhibit this pathway.

Safety and Handling

This compound is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Use in a well-ventilated area or with respiratory protection. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid breathing dust. Wash hands thoroughly after handling.[7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[5]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2457-76-3 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 2457-76-3 [amp.chemicalbook.com]

- 6. This compound, 98% 2457-76-3 manufacturers in India | this compound, 98% - India with worldwide shipping [ottokemi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Amino-2-chlorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 10. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 11. This compound | 2457-76-3 [chemicalbook.com]

- 12. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Amino-2-chlorobenzoic acid, a valuable intermediate in the pharmaceutical industry, from its precursor 2-chloro-4-nitrobenzoic acid. This process primarily involves the reduction of a nitro group to an amine. This document details various established methodologies, presents quantitative data in structured tables for comparative analysis, and provides in-depth experimental protocols.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring amino, chloro, and carboxylic acid functional groups, makes it a versatile reagent for creating more complex molecules. The most common and direct synthetic route to this compound is the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid. The choice of reducing agent and reaction conditions is critical to ensure high yield and purity, while avoiding unwanted side reactions such as dehalogenation. This guide explores several effective reduction strategies, including catalytic hydrogenation and chemical reduction methods.

Core Synthesis Pathway: Reduction of 2-chloro-4-nitrobenzoic acid

The fundamental chemical transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Caption: Chemical transformation pathway.

Comparative Data on Synthesis Methodologies

The selection of a synthetic method depends on factors such as yield, reaction time, cost, safety, and available equipment. The following tables summarize quantitative data for various reported methods for the reduction of 2-chloro-4-nitrobenzoic acid or structurally similar compounds.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |

| Silver Nanoparticle Catalysis[1] | Ag/MMT | Isopropanol (B130326) | 20 | 2.5 | 88 | Mild conditions, requires catalyst preparation.[1] |

| Catalytic Hydrogenation | Pd/C | Water/NaOH | 60-70 | ~2 | >95 | High yield, requires hydrogen gas and pressure equipment. Potential for dehalogenation.[2][3] |

| Catalytic Hydrogenation | Raney Nickel | Methanol (B129727)/Formic Acid | Room Temp. | 0.25-0.5 | 90-92 | Tolerates halogens well, rapid reaction.[4][5] |

| Chemical Reduction | SnCl₂·2H₂O | Ethanol/HCl | 70 | 1.5 | >95 | High yield, avoids pressurized hydrogen, generates tin waste.[6] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step procedure for a laboratory-scale synthesis of this compound using a silver nanoparticle-based catalyst.

Method 1: Silver Nanoparticle (Ag/MMT) Catalyzed Reduction[1]

This method utilizes a montmorillonite-supported silver nanoparticle catalyst for the reduction at room temperature.[1]

Catalyst Preparation:

-

Add 1 mmol of NaBH₄ as a reducing agent to methanol at room temperature.

-

The reaction is carried out for 2 hours to reduce Ag⁺ to Ag(0).

-

The Ag/MMT catalyst is then obtained by filtration.

Reduction of 2-chloro-4-nitrobenzoic acid:

-

In a reaction vessel, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt%).[1]

-

Stir the mixture at room temperature for 2.5 hours.[1] The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Upon completion, remove the catalyst by filtration.[1]

-

Extract the product with ethyl acetate.

-

Wash the organic layer repeatedly (3-4 times) with water to remove residual KOH.[1]

-

Evaporate the solvent from the extract under vacuum to obtain the final product, this compound.[1]

Yield: 88%[1]

Alternative Synthesis Methodologies

Method 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation using Pd/C is a highly efficient and clean method for nitro group reduction.[5] Protocols for the similar compound 4-nitrobenzoic acid can be adapted.

General Procedure:

-

Dissolve 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide (B78521) in water.[2][3]

-

Charge a pressure vessel (autoclave) with the solution and a catalytic amount of 5% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 MPa).[2][3][7]

-

Heat the reaction mixture to 60-70°C and maintain for approximately 2 hours, or until hydrogen uptake ceases.[2][3]

-

After cooling and venting the hydrogen, filter the reaction mixture to recover the catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of 3 to precipitate the product.[2][3][7]

-

Filter, wash with water, and dry the solid to obtain 4-aminobenzoic acid.

Note: A potential side reaction with this method is the hydrogenolysis of the carbon-chlorine bond (dehalogenation). Careful control of reaction conditions and catalyst choice can minimize this. Using catalyst poisons like diphenylsulfide can improve selectivity.

Method 3: Reduction with Tin(II) Chloride (SnCl₂)

Reduction with tin(II) chloride in an acidic medium is a classic and effective method for converting aromatic nitro compounds to anilines.[5]

General Procedure:

-

Dissolve 2-chloro-4-nitrobenzoic acid in a suitable solvent such as ethanol.

-

Add a solution of tin(II) chloride dihydrate (typically 4-5 equivalents) in concentrated hydrochloric acid.[1][6]

-

Heat the reaction mixture to reflux (around 70-110°C) and monitor the reaction by Thin Layer Chromatography (TLC).[1][6]

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic, which will precipitate tin salts.[1]

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

Conclusion

The synthesis of this compound from 2-chloro-4-nitrobenzoic acid can be achieved through several effective reduction methods. The choice of method will depend on the specific requirements of the laboratory or industrial setting, balancing factors such as yield, cost, safety, and environmental impact. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their needs.

References

- 1. benchchem.com [benchchem.com]

- 2. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 3. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 4. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-chlorobenzoic acid (CAS No: 2457-76-3), a key intermediate in organic synthesis and a metabolite of the local anesthetic chloroprocaine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for structural elucidation and analytical development.

Data Presentation

The spectroscopic data for this compound is summarized below. These tables provide a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive searches of public databases and scientific literature were conducted, specific, experimentally verified high-resolution 1H and 13C NMR data with assigned chemical shifts and coupling constants for this compound remains elusive. The data presented here is based on predictive models and typical chemical shift ranges for analogous structures. Researchers are advised to acquire experimental data for definitive assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8 | d | ~8.5 | H-6 |

| ~6.7 | d | ~2.0 | H-3 |

| ~6.5 | dd | ~8.5, ~2.0 | H-5 |

| ~4.0-6.0 | br s | - | -NH₂ |

| ~11.0-13.0 | br s | - | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~152 | C-4 |

| ~138 | C-2 |

| ~132 | C-6 |

| ~118 | C-1 |

| ~115 | C-5 |

| ~113 | C-3 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3501 | Strong | Asymmetric N-H stretch of -NH₂ |

| 3425 | Strong | Symmetric N-H stretch of -NH₂ |

| ~3000-2500 | Broad | O-H stretch of -COOH |

| 1670 | Strong | C=O stretch of -COOH |

| ~1620 | Medium | N-H bend of -NH₂ |

| ~1580-1450 | Medium-Strong | Aromatic C=C stretches |

| ~1300 | Medium | C-N stretch |

| ~1250 | Medium | O-H in-plane bend of -COOH |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a distinct fragmentation pattern.

Table 4: Major Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Assignment |

| 171/173 | High | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 154/156 | Medium | [M-OH]⁺ |

| 126/128 | Medium | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the deuterated solvent peaks.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the elution of the analyte.

-

-

Mass Spectrometry:

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions. The characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

An In-Depth Technical Guide on the Core Biological Role of 4-Amino-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chlorobenzoic acid, a compound of interest in pharmaceutical sciences, is primarily recognized not for its direct therapeutic effects but for its crucial role as the principal metabolite of the local anesthetic 2-Chloroprocaine.[1][2] This technical guide delves into the core mechanism of action related to this compound, focusing on the pharmacological activity of its parent compound, 2-Chloroprocaine, its metabolic pathway, and the known biological significance of this compound itself.

The Parent Compound: 2-Chloroprocaine's Mechanism of Action

The biological relevance of this compound is intrinsically linked to the mechanism of action of 2-Chloroprocaine. 2-Chloroprocaine is a short-acting ester-linked local anesthetic that functions by blocking nerve impulse conduction.[3][4] Its primary target is the voltage-gated sodium channels located in the neuronal cell membrane.[5][6]

The process of nerve impulse transmission, or an action potential, is dependent on the influx of sodium ions through these channels, leading to depolarization of the nerve membrane. 2-Chloroprocaine, in its charged form, binds to the intracellular side of the sodium channel.[5][7] This binding stabilizes the channel in its inactivated state, thereby preventing the influx of sodium ions.[6] The consequence of this channel blockade is the inhibition of nerve depolarization, which prevents the propagation of the action potential and results in a loss of sensation in the area supplied by the affected nerve.[3][6]

The action of 2-Chloroprocaine is characterized by a rapid onset and a short duration of action, which is attributed to its rapid metabolism in the plasma.[4]

Metabolic Pathway of 2-Chloroprocaine

2-Chloroprocaine is rapidly metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis of its ester linkage.[3][8] This enzymatic breakdown yields two primary metabolites: this compound and β-diethylaminoethanol.[8][9]

The rapid hydrolysis of 2-Chloroprocaine is a key factor in its low systemic toxicity and short half-life.[4] No unchanged 2-Chloroprocaine is typically detected in the blood following administration.[8]

Metabolism of 2-Chloroprocaine.

The Role and Activity of this compound

Current scientific literature predominantly characterizes this compound as an inactive metabolite of 2-Chloroprocaine.[9][10] Following its formation, it is detectable in the plasma and is primarily excreted in the urine.[8][11] Further metabolism of this compound can occur, with studies identifying N-acetyl-4-amino-2-chlorobenzoic acid as a urinary metabolite.[11]

While direct, potent pharmacological activity of this compound has not been established, it is noteworthy that derivatives of aminobenzoic acids have been explored for various therapeutic applications, including antimicrobial and anti-inflammatory activities.[2] For instance, a structural isomer, 2-amino-3-chlorobenzoic acid, has demonstrated antibacterial and cytotoxic effects.[12]

An important consideration for aminobenzoic acid derivatives is their potential to antagonize the action of sulfonamide antibiotics. This is a well-established mechanism for para-aminobenzoic acid (PABA), which is an essential nutrient for many bacteria for folate synthesis.[13][14] Sulfonamides act as competitive inhibitors of the enzyme that utilizes PABA. While this antagonism is documented for PABA, direct evidence for a similar effect of this compound is not prominent in the literature.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics of 2-Chloroprocaine and the detection of its metabolite, this compound.

Table 1: Pharmacokinetic Parameters of 2-Chloroprocaine

| Parameter | Value | Reference |

| Onset of Action | Rapid | [4] |

| Duration of Action | Short | [4] |

| Plasma Half-life | Approximately 25 seconds (males), 21 seconds (females) | [4] |

| Metabolism | Rapid hydrolysis by plasma pseudocholinesterase | [3][8] |

Table 2: Plasma Concentrations of 2-Chloroprocaine and this compound after Perineal Infiltration

| Compound | Maternal Plasma at Delivery (µg/mL) | Cord Vein Plasma at Delivery (µg/mL) | Reference |

| 2-Chloroprocaine | Nondetectable | Nondetectable (trace in 1 patient) | [10] |

| This compound | 1.04 ± 0.32 | 0.35 ± 0.54 | [10] |

Experimental Protocols

Measurement of 2-Chloroprocaine and this compound in Plasma

A common method for the quantitative analysis of 2-Chloroprocaine and its metabolite this compound in biological samples involves high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[8][15]

Protocol Outline:

-

Sample Collection: Collect blood samples in tubes containing an inhibitor of plasma cholinesterase (e.g., echothiophate (B1218750) iodide) to prevent ex vivo hydrolysis of 2-Chloroprocaine.[8]

-

Extraction: Perform a liquid-liquid extraction of the plasma sample to isolate the analytes.

-

Chromatographic Separation: Utilize a C18 reversed-phase HPLC column or a suitable GC column to separate 2-Chloroprocaine and this compound from other plasma components.

-

Detection and Quantification: Employ a UV detector for HPLC or a mass spectrometer for GC-MS to detect and quantify the concentrations of the parent drug and its metabolite.[8][15]

Workflow for quantifying 2-Chloroprocaine and its metabolite.

Assessment of Sodium Channel Blockade by Local Anesthetics

The mechanism of action of local anesthetics like 2-Chloroprocaine can be investigated using electrophysiological techniques such as the patch-clamp method on isolated neurons or cells expressing sodium channels.[16][17]

Protocol Outline:

-

Cell Preparation: Isolate single neurons or use cell lines that express the desired sodium channel subtype.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record sodium currents.

-

Drug Application: Perfuse the cell with a solution containing a known concentration of the local anesthetic.

-

Data Acquisition and Analysis: Measure the reduction in the amplitude of the sodium current in the presence of the drug to determine the extent of channel blockade. The voltage and frequency dependence of the block can also be assessed.[5][6]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2457-76-3 | Benchchem [benchchem.com]

- 3. openanesthesia.org [openanesthesia.org]

- 4. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatographic analysis of the 2-chloroprocaine metabolite, diethylaminoethanol, in blood and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Chloroprocaine for local perineal infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary metabolites of chloroprocaine studied by combined gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 14. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo quantification of chloroprocaine release from an implantable device in a piglet postoperative pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. rupress.org [rupress.org]

The Biological Significance of 4-Amino-2-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chlorobenzoic acid, a chlorinated derivative of 4-aminobenzoic acid (PABA), is a molecule of significant interest in pharmaceutical and chemical research. Primarily recognized as the principal metabolite of the local anesthetic 2-Chloroprocaine, its versatile chemical structure serves as a valuable scaffold in the synthesis of novel therapeutic agents.[1][2] While direct and extensive research into the specific biological activities of this compound is limited, studies on its structural isomers and derivatives suggest a range of potential pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known attributes of this compound, delves into the biological activities of closely related compounds to infer its potential significance, and presents detailed experimental protocols and data from a key structural isomer to guide future research.

Introduction to this compound

This compound (Figure 1) is a synthetic organic compound with the molecular formula C₇H₆ClNO₂.[3] Its structure features a benzene (B151609) ring substituted with an amino group, a chlorine atom, and a carboxylic acid group. This arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.[2]

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Its primary role in a biological context is as the main breakdown product of 2-Chloroprocaine, a local anesthetic used in medical and dental procedures.[1] The metabolism of 2-Chloroprocaine to this compound is a key factor in its pharmacokinetic profile.

Inferred Biological Significance from Structural Analogs

Direct studies on the biological activity of this compound are not extensively available in public literature. However, significant insights can be drawn from the activities of its structural isomers and derivatives.

Potential Anti-inflammatory Activity

Research on derivatives of aminobenzoic acids suggests a potential for anti-inflammatory effects. For instance, compounds with a similar core structure have been shown to inhibit the production of inflammatory mediators. While specific data for this compound is not available, this represents a promising area for future investigation.

Potential Antimicrobial Activity

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial properties.[4] These studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.[4] The structural similarity suggests that this compound could serve as a scaffold for the development of new antimicrobial agents.

Potential Anticancer Activity: Insights from a Structural Isomer

A significant study on the structural isomer, 2-amino-3-chlorobenzoic acid , has revealed potent anticancer and antimicrobial properties.[5] This isomer, isolated from Streptomyces coelicolor, demonstrated strong cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[5] The study suggested that its mechanism of action involves the modulation of the PI3K/AKT signaling pathway, a critical pathway in cancer cell growth and survival.[5][6]

Quantitative Data from Biological Assays (Data for 2-amino-3-chlorobenzoic acid)

The following table summarizes the cytotoxic activity of the structural isomer, 2-amino-3-chlorobenzoic acid, against the MDA-MB-231 breast cancer cell line.

| Compound | Cell Line | Time Point | IC₅₀ (µM) |

| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | 24 h | 26 |

| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | 48 h | 5 |

| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | 72 h | 7.2 |

Table 1: Cytotoxicity (IC₅₀ values) of 2-amino-3-chlorobenzoic acid on MDA-MB-231 breast cancer cells. Data extracted from a study on the isomer of this compound.[5]

Experimental Protocols

The following are detailed methodologies for key experiments, based on the study of the structural isomer 2-amino-3-chlorobenzoic acid, which can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

MDA-MB-231 human breast cancer cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Compound to be tested (e.g., 2-amino-3-chlorobenzoic acid)

Procedure:

-

Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in DMEM.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 24, 48, and 72 hours.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for PI3K/AKT Pathway Proteins

Objective: To investigate the effect of a compound on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.

Materials:

-

MDA-MB-231 cells

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-AKT, anti-phospho-AKT, anti-mTOR, anti-phospho-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MDA-MB-231 cells with the test compound at the desired concentrations for the specified time.

-

Lyse the cells with lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like GAPDH to normalize the protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the inferred PI3K/AKT signaling pathway potentially modulated by aminobenzoic acid derivatives and a typical experimental workflow for assessing anticancer activity.

Caption: Inferred PI3K/AKT signaling pathway potentially inhibited by aminobenzoic acid derivatives.

Caption: Experimental workflow for assessing the anticancer activity of a test compound.

Conclusion and Future Directions

This compound is a compound with established importance as a chemical intermediate in the pharmaceutical industry. While its direct biological significance is an area requiring more in-depth research, the activities of its structural analogs strongly suggest potential for anti-inflammatory, antimicrobial, and anticancer properties. The data and protocols presented, particularly from its isomer 2-amino-3-chlorobenzoic acid, provide a solid foundation and a clear roadmap for future investigations. Researchers are encouraged to undertake direct biological and pharmacological evaluations of this compound to fully elucidate its therapeutic potential. Future studies should focus on screening this compound against a panel of inflammatory markers, microbial strains, and cancer cell lines, followed by mechanistic studies to identify its molecular targets and signaling pathways. Such research could unlock new applications for this versatile molecule in drug discovery and development.

References

- 1. This compound | 2457-76-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-2-chlorobenzoic Acid: A Comprehensive Technical Review of its Role as a Primary Metabolite of 2-Chloroprocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 4-amino-2-chlorobenzoic acid (ACBA) as the principal metabolite of the local anesthetic 2-chloroprocaine. A thorough review of the metabolic pathways, pharmacokinetic data, and analytical methodologies for the detection and quantification of both 2-chloroprocaine and ACBA is presented. This document aims to serve as a comprehensive resource, incorporating detailed experimental considerations and quantitative data to support further research and development in the fields of pharmacology and drug metabolism.

Introduction

2-Chloroprocaine is an ester-type local anesthetic characterized by its rapid onset and short duration of action.[1] Its pharmacokinetic profile is largely dictated by its rapid metabolism in the plasma. The primary metabolic pathway involves the hydrolysis of the ester linkage, a reaction catalyzed by plasma pseudocholinesterase.[2][3] This enzymatic degradation results in the formation of two main products: β-diethylaminoethanol and this compound (ACBA).[2][3] Understanding the formation, characteristics, and detection of ACBA is crucial for a complete comprehension of the pharmacology and toxicology of 2-chloroprocaine. This guide summarizes the current knowledge on ACBA as a metabolite, presenting key data in a structured format and outlining experimental approaches for its study.

Metabolic Pathway of 2-Chloroprocaine

The metabolism of 2-chloroprocaine is a rapid enzymatic process primarily occurring in the plasma. The hydrolysis of the ester bond is efficiently catalyzed by pseudocholinesterase, leading to the formation of its two main metabolites.[4]

References

An In-depth Technical Guide to 4-Amino-2-chlorobenzoic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chlorobenzoic acid, a key chemical intermediate, holds significant importance in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, and detailed physicochemical properties. The document elucidates its role as the primary metabolite of the local anesthetic 2-Chloroprocaine and presents detailed experimental protocols for its synthesis and analysis. Visual diagrams of its metabolic pathway and a classical synthesis route are included to facilitate a deeper understanding of its chemical and biological behavior.

Introduction

This compound (IUPAC name: this compound), with the CAS number 2457-76-3, is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a carboxylic acid moiety on a benzene (B151609) ring, makes it a versatile building block in organic synthesis. Notably, it is the principal metabolite of 2-Chloroprocaine, a widely used local anesthetic in obstetric analgesia.[1][2] Understanding the history, synthesis, and properties of this compound is crucial for researchers in drug metabolism, medicinal chemistry, and process development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 2457-76-3 | [4] |

| Molecular Formula | C₇H₆ClNO₂ | [3][4] |

| Molecular Weight | 171.58 g/mol | [3][4] |

| Melting Point | 211 °C (decomposes) | [4] |

| pKa | 3.81 ± 0.25 (Predicted) | [5] |

| Appearance | Beige to light brown powder | [2] |

| Beilstein Registry Number | 2803668 | [1][4] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [5] |

Spectroscopic data is critical for the identification and characterization of this compound. Infrared (IR) spectroscopy data from the NIST Chemistry WebBook indicates characteristic peaks for the functional groups present in the molecule.[6]

Synthesis of this compound

The synthesis of this compound has evolved from classical multi-step procedures to more efficient modern catalytic methods.

Historical Synthesis: A Plausible Classical Approach via the Sandmeyer Reaction

A likely historical route to this compound involves a multi-step process starting from a readily available substituted toluene. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, would have been a key step in introducing the chloro substituent.[7][8]

A plausible classical synthesis pathway is outlined below:

Caption: Plausible historical synthesis of this compound.

Experimental Protocol: A Representative Classical Synthesis (Inferred)

This protocol is an inferred representation of a classical synthesis based on established chemical transformations of the early 20th century.

Step 1: Oxidation of 2-Chloro-4-nitrotoluene to 2-Chloro-4-nitrobenzoic acid

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-chloro-4-nitrotoluene in an aqueous solution of potassium permanganate (B83412).

-

Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the 2-chloro-4-nitrobenzoic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Reduction of 2-Chloro-4-nitrobenzoic acid to this compound

-

In a round-bottom flask, suspend 2-chloro-4-nitrobenzoic acid in a mixture of iron powder and dilute hydrochloric acid.

-

Heat the mixture under reflux with stirring for several hours.

-

Cool the reaction and neutralize with a base (e.g., sodium carbonate) to precipitate the iron salts.

-

Filter the mixture and acidify the filtrate to precipitate the this compound.

-

Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Modern Synthesis: Catalytic Reduction of 2-Chloro-4-nitrobenzoic Acid

Contemporary synthesis methods often employ more efficient and milder reagents. A common modern approach involves the catalytic reduction of 2-chloro-4-nitrobenzoic acid.

Caption: Modern synthesis of this compound.

Experimental Protocol: Modern Catalytic Reduction [9]

This protocol is based on a reported procedure for the synthesis of this compound.

Materials:

-

2-Chloro-4-nitrobenzoic acid

-

Sodium borohydride (B1222165) (NaBH₄)

-

Potassium hydroxide (B78521) (KOH)

-

Methanol

-

Ag/MMT catalyst (prepared by reducing Ag⁺ with NaBH₄ in the presence of montmorillonite)

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

Catalyst Preparation: Prepare the Ag/MMT catalyst by adding NaBH₄ (1 mmol) to a methanol solution containing a silver salt and montmorillonite. Stir for 2 hours at room temperature. Collect the catalyst by filtration.

-

Reduction Reaction: In a reaction vessel, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt% Ag).

-

Stir the mixture at room temperature until the reaction is complete, monitoring the progress by a suitable analytical technique such as gas chromatography (GC).

-

Work-up: Upon completion, remove the catalyst by filtration.

-

Extract the product from the filtrate with ethyl acetate.

-

Wash the organic layer repeatedly with water (3-4 times) to remove any residual KOH.

-

Dry the ethyl acetate layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the solvent under reduced pressure to yield the final product, this compound.

Biological Significance: Metabolism of 2-Chloroprocaine

This compound is the primary and inactive metabolite of the local anesthetic 2-Chloroprocaine.[1][10] The rapid hydrolysis of 2-Chloroprocaine in the plasma by pseudocholinesterase to this compound and diethylaminoethanol contributes to its short duration of action and low systemic toxicity.[11]

References

- 1. This compound(2457-76-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 2457-76-3 [chemicalbook.com]

- 3. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 2457-76-3 [sigmaaldrich.com]

- 5. This compound | 2457-76-3 [amp.chemicalbook.com]

- 6. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 2457-76-3 | Benchchem [benchchem.com]

- 11. Randomised controlled trial of spinal anaesthesia with bupivacaine or 2-chloroprocaine during caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Amino-2-chlorobenzoic acid and its derivatives, which are valuable intermediates in the development of pharmacologically active compounds. The protocols outlined below cover the synthesis of the parent compound, its esterification, and the formation of various amide derivatives. Additionally, this document includes quantitative data for synthesized compounds and visualizations of a key signaling pathway and a general experimental workflow.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of 2-chloro-4-nitrobenzoic acid.[1] A common and effective method utilizes a catalyst for this transformation.

Experimental Protocol: Catalytic Reduction of 2-Chloro-4-nitrobenzoic Acid[1]

Materials:

-

2-Chloro-4-nitrobenzoic acid

-

Sodium borohydride (B1222165) (NaBH₄)

-

Silver nitrate (B79036) (AgNO₃) or other silver salt

-

Montmorillonite (MMT) clay (as catalyst support)

-

Potassium hydroxide (B78521) (KOH)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Preparation:

-

Prepare an Ag/MMT catalyst by adding NaBH₄ (1 mmol) to a solution of a silver salt in methanol at room temperature and stirring for 2 hours to reduce Ag(+) to Ag(0).

-

Filter the resulting Ag/MMT catalyst and wash it with methanol.

-

-

Reduction Reaction:

-

In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, remove the catalyst by filtration.

-

Extract the product from the filtrate with ethyl acetate.

-

Wash the organic layer repeatedly with water (3-4 times) to remove any residual KOH.

-

Dry the organic layer over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the final product, this compound.

-

Quantitative Data:

| Starting Material | Product | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| 2-Chloro-4-nitrobenzoic acid | This compound | Ag/MMT | Isopropanol | 2.5 h | 20 °C | 88 |

Synthesis of this compound Ester Derivatives

Ester derivatives of this compound are common intermediates for further functionalization. A standard method for their synthesis is Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 4-amino-2-chlorobenzoate

Materials:

-

This compound

-

Absolute Ethanol (B145695) (EtOH)

-

Thionyl chloride (SOCl₂)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

Suspend this compound (0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask and cool the mixture to -15°C in an ice-salt bath.

-

Slowly add thionyl chloride (0.032 mol) dropwise, ensuring the temperature remains below -10°C.

-

-

Reaction:

-

After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.

-

Increase the temperature and reflux the mixture for 3 hours.

-

-

Work-up and Purification:

-

After reflux, cool the reaction mixture and filter the resulting precipitate.

-

Wash the precipitate with distilled water to remove excess SOCl₂.

-

Wash the product with a 10% Na₂CO₃ solution.

-

Collect the residue and recrystallize it from an ethanol/water mixture to yield pure ethyl 4-amino-2-chlorobenzoate.

-

Synthesis of 4-Amino-2-chlorobenzamide Derivatives